

A Comprehensive Technical Guide to Pseudomonic Acid B

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Compound of Interest

Compound Name: *Pseudomonic acid B*

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This document provides an in-depth overview of **Pseudomonic acid B**, a naturally occurring antibiotic. It details its chemical structure, physicochemical properties, biological activity, and the experimental methodologies used for its study.

Introduction

Pseudomonic acid B is a minor constituent of the antibiotic complex known as mupirocin, which is produced by the bacterium *Pseudomonas fluorescens*.^{[1][2]} The major and most clinically significant component of this complex is Pseudomonic acid A. Structurally, **Pseudomonic acid B** is a close analog of Pseudomonic acid A and contributes to the overall antibacterial profile of mupirocin.^[2] It is also identified as an intermediate in the biosynthetic pathway leading to mupirocin.^[1]

Chemical Structure and Properties

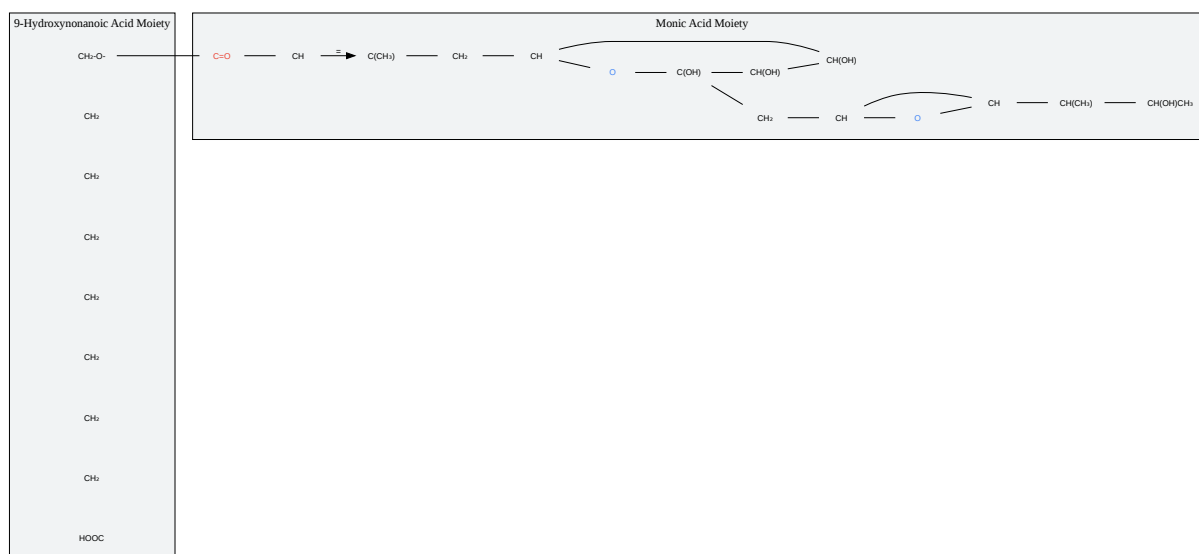
The definitive structure of **Pseudomonic acid B** was established through spectroscopic analysis.^[2] It consists of a central tetrahydropyran ring linked to a 9-hydroxynonanoic acid side chain via an ester bond.

IUPAC Name: 9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid^{[1][3]}

Key Structural Features:

- A polyketide-derived core, monic acid, featuring a tetrahydropyran ring.
- An unusual C9 fatty acid, 9-hydroxynonanoic acid, attached via an ester linkage.[4]
- An epoxide ring and multiple hydroxyl groups contributing to its polarity and biological activity.
- The primary distinction from Pseudomonic acid A is the presence of an additional hydroxyl group at the C8 position of the nonanoic acid side chain.[5]

Below is a two-dimensional representation of the chemical structure of **Pseudomonic acid B**.



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Caption: 2D Chemical Structure of **Pseudomonic Acid B**.

Physicochemical and Spectral Data

Quantitative data for **Pseudomonic acid B** is summarized below. This information is critical for its identification, characterization, and quality control in research and development settings.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₄₄ O ₁₀	[1][3]
Molecular Weight	516.6 g/mol	[1][3]
Appearance	White Solid	[6]
Boiling Point (Predicted)	689.4 ± 55.0 °C	[7]
Density (Predicted)	1.234 ± 0.06 g/cm ³	[7]
pKa (Predicted)	4.78 ± 0.10	[7]
Optical Rotation	[α] _D ²⁵ +7.64° (c = 0.78 in chloroform)	[2]
UV max (Ethanol)	222 nm (ε 14100)	[2]

Experimental Protocols

Isolation and Characterization

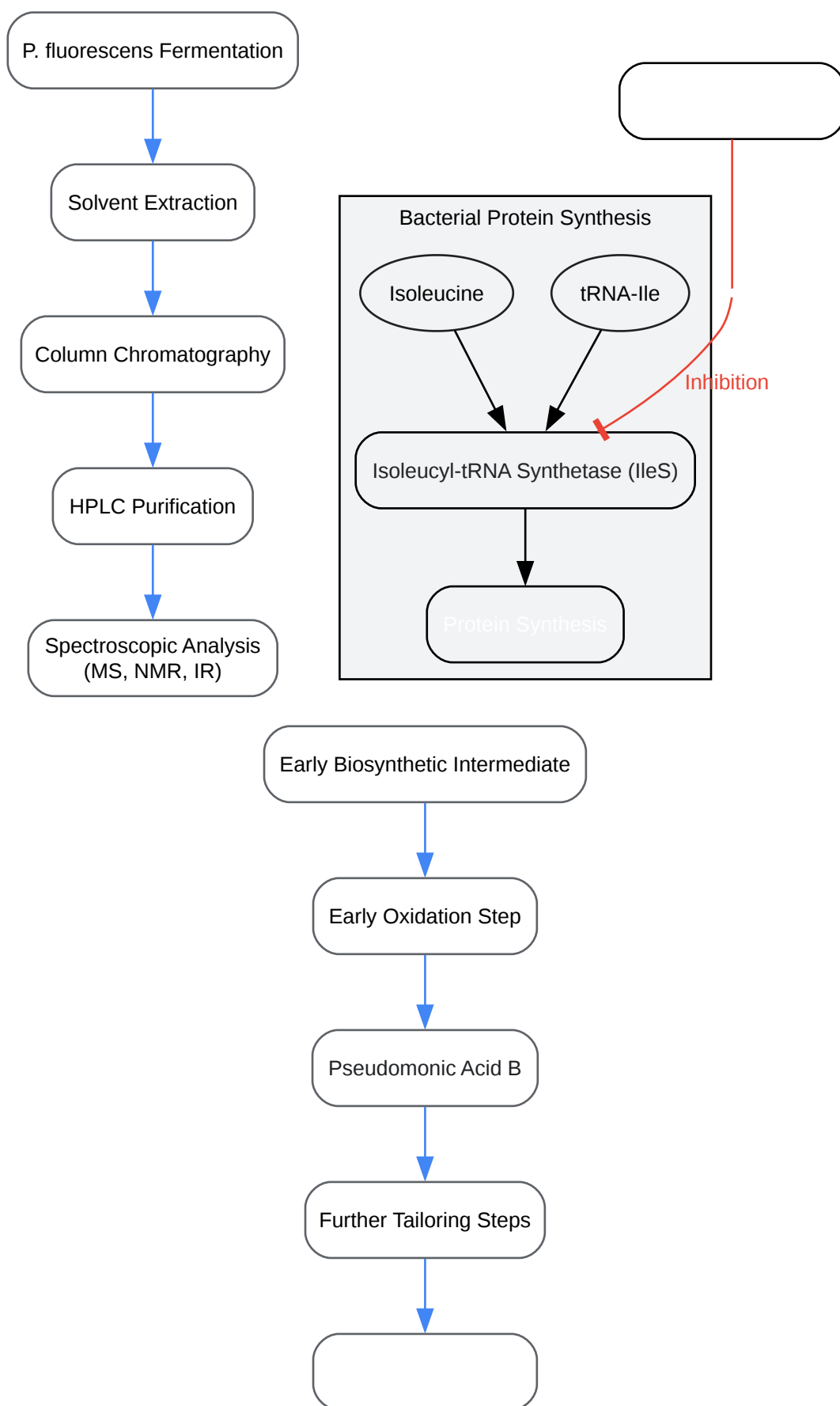
The initial isolation and characterization of Pseudomonic acids A and B were performed by Fuller et al. from the culture broth of *Pseudomonas fluorescens* NCIB 10586.[2] The structure of **Pseudomonic acid B** was later confirmed by Chain and Mellows.[2]

General Workflow for Isolation:

- Fermentation: Culturing of *P. fluorescens* in a suitable liquid medium to produce the antibiotic complex.
- Extraction: The culture filtrate is acidified and extracted with a water-immiscible organic solvent (e.g., ethyl acetate).
- Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel) to separate the different pseudomonic acid components based on polarity.
- Purification: Further purification is achieved using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure **Pseudomonic acid B**.

Structural Elucidation: The structure was determined using a combination of spectroscopic methods:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) linkages.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To establish the carbon-hydrogen framework and the connectivity of atoms within the molecule.



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